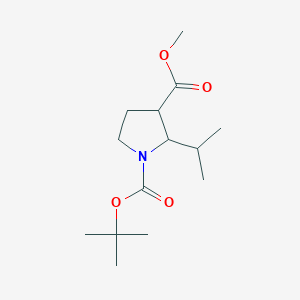
N-(5-Amino-2-méthylphényl)-3-isopropoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et conception de médicaments
Ce composé est utilisé en recherche de chimie médicinale pour la conception de nouveaux agents pharmaceutiques. Sa structure sert d'échafaudage pour le développement de nouveaux médicaments avec des applications thérapeutiques potentielles. Les groupes amino et benzamide présents dans le composé peuvent être modifiés pour produire des dérivés ayant des activités biologiques variables, qui peuvent être criblés pour leur efficacité dans le traitement de diverses maladies .
Chimie agricole
Dans le domaine de l'agriculture, de tels composés sont explorés pour leur utilisation potentielle en tant qu'agrochimiques. Ils peuvent être testés pour leurs activités pesticides ou herbicides, contribuant au développement de nouveaux produits qui peuvent protéger les cultures des ravageurs et des maladies tout en étant sûrs pour l'environnement .
Applications industrielles
Les propriétés chimiques de la N-(5-Amino-2-méthylphényl)-3-isopropoxybenzamide peuvent être exploitées dans les procédés industriels. Par exemple, elle pourrait être utilisée comme intermédiaire dans la synthèse de colorants, de pigments ou d'autres matériaux qui nécessitent des fonctionnalités spécifiques d'amine aromatique .
Études d'impact environnemental
La recherche sur l'impact environnemental des produits chimiques comprend l'étude de composés comme la this compound. Les scientifiques évaluent sa biodégradabilité, sa toxicité pour la vie aquatique et terrestre, et son accumulation potentielle dans les écosystèmes afin de s'assurer qu'elle ne représente pas une menace environnementale importante .
Applications biotechnologiques
En biotechnologie, ce composé pourrait être utilisé dans le développement de biosenseurs ou comme élément constitutif de la bioconjugaison avec des protéines et des anticorps. Ses groupes réactifs permettent la fixation à des biomolécules, ce qui peut être utile dans les essais diagnostiques ou les systèmes de délivrance ciblée de médicaments .
Recherche chimique
Le composé est intéressant en recherche chimique fondamentale, où il peut être utilisé pour étudier les mécanismes réactionnels, les voies de synthèse et le développement de nouvelles méthodologies de synthèse. Son comportement dans différentes conditions chimiques peut fournir des informations sur la réactivité de composés similaires .
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(9-15)17(20)19-16-10-14(18)8-7-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYTWICUCYEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)


![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)

![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
